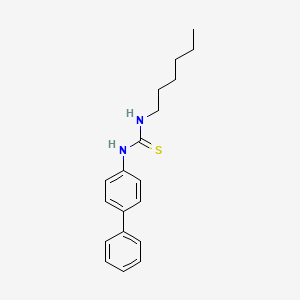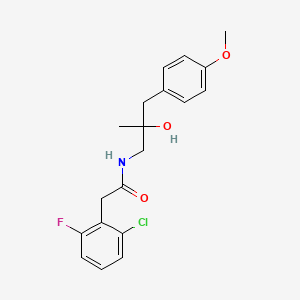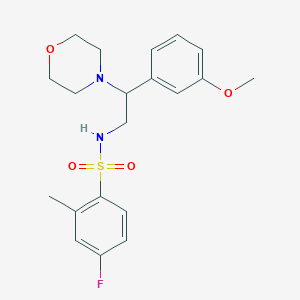![molecular formula C11H12ClN3OS B2630215 5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 403990-80-7](/img/structure/B2630215.png)
5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C11H12ClN3OS and a molecular weight of 269.75 . It is used for research purposes .
Synthesis Analysis
A series of novel thioether derivatives containing 1,2,4-triazole moiety were designed and synthesized from 4-chlorophenol and ethyl 2-chloroacetate as starting materials by multi-step reactions under microwave irradiation .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: CCN1C(=NNC1=S)COC2=CC=CC=C2Cl .
Chemical Reactions Analysis
Corrosion inhibition studies of “this compound” on 6061 Al alloy in 0.05 M HCl were carried out at different concentrations and temperatures . The study employed weight loss method, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) .
Physical and Chemical Properties Analysis
The physical form of “this compound” is liquid . Its molecular weight is 269.75 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Compounds with a triazole core, similar to "5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol," are often synthesized to study their crystal structures and molecular interactions. For example, a study by Xue et al. (2008) synthesized a novel triazole derivative and analyzed its crystal structure, providing insights into the molecular geometry and interactions such as hydrogen bonding and π-π interactions which are crucial for designing materials with specific properties (Xue et al., 2008).
Antimicrobial and Anticancer Properties
Triazole derivatives are known for their biological activities. A study by Bektaş et al. (2007) synthesized novel triazole derivatives and evaluated their antimicrobial activities, showing that some compounds possessed good or moderate activities against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Bektaş et al., 2007). Additionally, Kattimani et al. (2013) synthesized triazole derivatives and evaluated their anticancer activities, finding that some compounds exhibited activity against a range of human tumor cell lines, indicating their potential use in anticancer drug development (Kattimani et al., 2013).
Material Science and Corrosion Inhibition
In material science, triazole derivatives can act as corrosion inhibitors. A study by Gece and Bilgiç (2012) explored the relationship between molecular structures of triazole derivatives and their inhibition efficiencies in preventing zinc corrosion, highlighting the potential application of these compounds in protecting metals against corrosion (Gece & Bilgiç, 2012).
Wirkmechanismus
Target of Action
Compounds containing the 1,2,4-triazole moiety are known to have diverse biological activities. They are often used in medicinal chemistry and agriculture due to their fungicidal, herbicidal, and plant growth regulatory properties .
Mode of Action
The mode of action of “5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol” could potentially involve interaction with biological targets via the 1,2,4-triazole moiety, which is known to form hydrogen bonds with biological targets .
Biochemical Pathways
Compounds with similar structures have been found to interfere with the synthesis of essential biomolecules in organisms, leading to their fungicidal or herbicidal effects .
Pharmacokinetics
The presence of the 1,2,4-triazole moiety could potentially enhance the compound’s bioavailability due to its ability to form hydrogen bonds .
Result of Action
Similar compounds have been found to cause cellular damage in target organisms, leading to their death .
Action Environment
Similar compounds have been found to be stable under a variety of environmental conditions .
Eigenschaften
IUPAC Name |
3-[(2-chlorophenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3OS/c1-2-15-10(13-14-11(15)17)7-16-9-6-4-3-5-8(9)12/h3-6H,2,7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWXNWDFGZNIOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2630132.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride](/img/structure/B2630133.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-isobutyloxalamide](/img/structure/B2630135.png)



![2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol](/img/structure/B2630144.png)




![1-(4-Fluorophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]cyclopropane-1-carboxamide](/img/structure/B2630152.png)
![N-[3-acetyl-12-methyl-6-(2-methylpropyl)-7-oxospiro[1,3,4-thiadiazoline-2,3'-i ndoline]-5-yl]acetamide](/img/structure/B2630153.png)
